Cas no 1653998-75-4 (potassium 4-chloro-2-(methoxycarbonyl)phenyltrifluoroboranuide)

Potassium 4-chloro-2-(methoxycarbonyl)phenyltrifluoroboranuide is an organotrifluoroborate salt commonly used as a stable boronic acid surrogate in cross-coupling reactions, such as Suzuki-Miyaura couplings. Its key advantages include enhanced air and moisture stability compared to boronic acids, facilitating handling and storage. The electron-withdrawing 4-chloro and methoxycarbonyl substituents improve reactivity in aryl-aryl bond formations while maintaining selectivity. The potassium counterion enhances solubility in polar solvents, improving reaction efficiency. This compound is particularly valuable in pharmaceutical and agrochemical synthesis, where controlled functionalization of aromatic systems is required. Its stability under diverse conditions makes it a reliable intermediate for multistep synthetic routes.
potassium 4-chloro-2-(methoxycarbonyl)phenyltrifluoroboranuide structure
1653998-75-4 structure
Product Name:potassium 4-chloro-2-(methoxycarbonyl)phenyltrifluoroboranuide
CAS No:1653998-75-4
MF:
MW:
CID:5102506
PubChem ID:165981703
Update Time:2025-06-08

potassium 4-chloro-2-(methoxycarbonyl)phenyltrifluoroboranuide Chemical and Physical Properties

Names and Identifiers

    • (4-chloro-2-(methoxycarbonyl)phenyl)trifluoroborate
    • INDEX NAME NOT YET ASSIGNED
    • potassium 4-chloro-2-(methoxycarbonyl)phenyltrifluoroboranuide
    • Inchi: 1S/C8H6BClF3O2.K/c1-15-8(14)6-4-5(10)2-3-7(6)9(11,12)13;/h2-4H,1H3;/q-1;+1
    • InChI Key: XYKQQJYJOKMODE-UHFFFAOYSA-N
    • SMILES: [B+3]([C-]1=CC=C(Cl)C=C1C(=O)OC)([F-])([F-])[F-].[K+]

potassium 4-chloro-2-(methoxycarbonyl)phenyltrifluoroboranuide Pricemore >>

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Additional information on potassium 4-chloro-2-(methoxycarbonyl)phenyltrifluoroboranuide

Potassium 4-Chloro-2-(Methoxycarbonyl)Phenyltrifluoroboranuide: A Comprehensive Overview

Potassium 4-chloro-2-(methoxycarbonyl)phenyltrifluoroboranuide is a highly specialized organic compound with the CAS registry number 1653998-75-4. This compound is notable for its unique chemical structure, which combines a trifluoroborate anion with a substituted phenyl group. The presence of the methoxycarbonyl and chloro substituents on the aromatic ring imparts distinctive electronic and steric properties, making it a valuable component in various chemical and pharmaceutical applications.

The synthesis of potassium 4-chloro-2-(methoxycarbonyl)phenyltrifluoroboranuide typically involves multi-step organic reactions, often utilizing advanced methodologies such as Suzuki coupling or nucleophilic aromatic substitution. These methods ensure high purity and structural integrity, which are critical for its intended applications. Recent advancements in catalytic systems have further streamlined the synthesis process, reducing production costs and improving scalability.

In terms of chemical properties, this compound exhibits excellent thermal stability and reactivity under controlled conditions. Its trifluoroborate moiety is particularly reactive, making it a versatile building block in organometallic chemistry. The methoxycarbonyl group enhances solubility in polar solvents, facilitating its use in solution-based reactions. Researchers have also explored its potential as an intermediate in the synthesis of bioactive molecules, where its reactivity and selectivity are highly advantageous.

The application of potassium 4-chloro-2-(methoxycarbonyl)phenyltrifluoroboranuide extends across multiple disciplines. In pharmaceutical research, it serves as a key intermediate in the development of novel drug candidates targeting various therapeutic areas, including oncology and neurodegenerative diseases. Its ability to undergo selective transformations enables the creation of complex molecular architectures that are otherwise challenging to synthesize.

Recent studies have highlighted the role of this compound in materials science, particularly in the synthesis of advanced polymers and nanomaterials. Its unique electronic properties make it an ideal candidate for applications in optoelectronics and energy storage devices. Additionally, its use in catalysis has been explored, where it acts as a highly efficient Lewis acid catalyst for various organic transformations.

The growing interest in green chemistry has also led to investigations into the environmental impact of potassium 4-chloro-2-(methoxycarbonyl)phenyltrifluoroboranuide. Researchers are focusing on developing sustainable synthesis pathways and evaluating its biodegradability to minimize ecological footprint. These efforts align with global initiatives aimed at promoting environmentally friendly chemical processes.

In conclusion, potassium 4-chloro-2-(methoxycarbonyl)phenyltrifluoroboranuide stands as a testament to the ingenuity of modern organic chemistry. Its versatile structure, coupled with cutting-edge research advancements, positions it as a pivotal compound in both academic and industrial settings. As ongoing studies uncover new applications and optimize its synthesis, this compound is poised to play an increasingly significant role in shaping future innovations across diverse scientific domains.

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